2-(Benzylamino)-5-bromonicotinic acid

説明

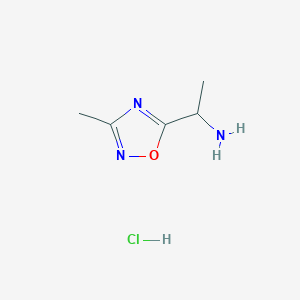

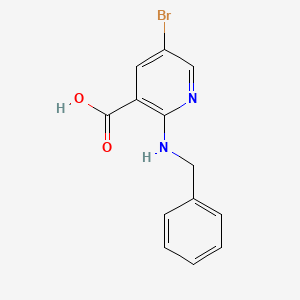

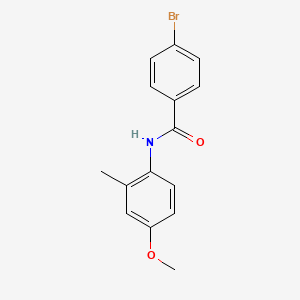

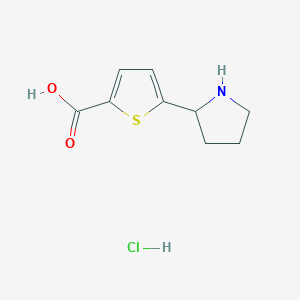

“2-(Benzylamino)-5-bromonicotinic acid” is a complex organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This compound is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The synthesis of “2-(Benzylamino)-5-bromonicotinic acid” can be achieved by several methods. The main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of “2-(Benzylamino)-5-bromonicotinic acid” is complex. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The structure of this compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of “2-(Benzylamino)-5-bromonicotinic acid” are diverse. It can undergo various reactions such as alkylation, acylation, and elimination . For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylamino)-5-bromonicotinic acid” are complex. It is a colorless water-soluble liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL and a boiling point of 185 °C .科学的研究の応用

Metal–Organic Frameworks and H2 Purification

2-(Benzylamino)-5-bromonicotinic acid is used in the synthesis of metal–organic frameworks (MOFs). For instance, studies show that complexes based on 5-bromonicotinic acid have been synthesized and exhibit properties suitable for H2 purification applications. These MOFs display photoluminescence and antiferromagnetic interactions, which can be leveraged for gas adsorption and purification processes (Calahorro et al., 2012).

Supramolecular Networks and Coordination Polymers

Research indicates that 5-bromonicotinic acid can assist in creating diverse supramolecular architectures in coordination polymer assembly. These structures, varying from 3D frameworks to 2D layers and 1D chains, are reinforced through halogen and hydrogen bonding interactions. The resulting compounds demonstrate notable luminescent and magnetic properties (Gu et al., 2014).

Vibrational Spectra Analysis

The vibrational spectra (both Raman and infrared) of bromonicotinic acid derivatives have been studied extensively. This research provides insights into the molecular geometry, normal mode wavenumbers, and vibrational assignments, crucial for understanding the properties of these compounds and their potential applications in various fields (Karabacak et al., 2010).

Synthesis of Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acid derivatives, including 5-bromonicotinic acid, has been explored for potential applications in various domains. Research shows a one-pot synthesis approach for these derivatives, indicating their relevance in chemical manufacturing and synthesis methodologies (Kumar et al., 2016).

Catalysis and Chemical Synthesis

Studies demonstrate the use of bromonicotinic acid derivatives in catalysis, particularly in the synthesis of benzylamino coumarin derivatives. These compounds have wide-ranging biological activities, emphasizing the role of bromonicotinic acid derivatives in facilitating important chemical reactions (Ghafuri et al., 2014).

Electrocatalytic Behaviors and Carbon Dioxide Synthesis

Research also delves into the effect of electronic structure on the electrocatalytic behaviors of complexes involving bromonicotinic acid derivatives. These studies are significant for applications in carbon dioxide synthesis and environmental chemistry (Khoshro et al., 2014).

Safety and Hazards

“2-(Benzylamino)-5-bromonicotinic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and corrosive . Safety precautions should be taken when handling this compound, including wearing personal protective equipment and ensuring adequate ventilation .

作用機序

Target of Action

It is known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 2-(Benzylamino)-5-bromonicotinic acid involves a series of chemical reactions. The compound may undergo free radical reactions, where a succinimidyl radical (S·) is formed, which then removes a hydrogen atom to form succinimide (SH). This reaction continues in a chain reaction .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical pathways, including those involving aromatic amino acids .

Pharmacokinetics

Benzylic compounds are generally known to be metabolized and excreted by the body .

Result of Action

Benzylic compounds are known to have various effects at the molecular and cellular levels, depending on their specific structures and targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzylamino)-5-bromonicotinic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and stability .

特性

IUPAC Name |

2-(benzylamino)-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECDVZOLAAISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)

![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)

![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)

![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)